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Compound of Interest

Compound Name:
N-(4-methyl-2,6-

dinitrophenyl)acetamide

CAS No.: 49804-47-9

Cat. No.: B189112

Get Quote

Executive Summary & Chemical Context
Target Analyte: N-(4-methyl-2,6-dinitrophenyl)acetamide Synonyms:

-acetyl-2,6-dinitro-p-toluidine; 2,6-dinitro-4-methylacetanilide.[1][2] Molecular Formula:

Molecular Weight: 239.19 g/mol

This Application Note details the physicochemical characterization and quantitative analysis of

N-(4-methyl-2,6-dinitrophenyl)acetamide. This compound is a critical intermediate in the

synthesis of dinitroaniline herbicides (e.g., precursors to Pendimethalin analogs) and azo dyes.

[1]

Scientific Rationale: The 2,6-dinitro substitution pattern creates significant steric hindrance

around the amide nitrogen, forcing the acetamide group out of planarity with the phenyl ring.[1]

This steric lock, combined with the electron-withdrawing nitro groups, creates a unique

spectroscopic signature (high symmetry) and specific chromatographic behavior (reduced

basicity of the amide nitrogen).
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Safety Warning (Explosive Hazard):

CRITICAL: Di- and poly-nitro aromatic compounds possess high energy density.[1][2] While this

acetamide derivative is generally stable, it must be treated as a potential energetic material.[1]

[2] Avoid heating bulk samples >180°C without prior DSC screening.[1][2]

Physicochemical Profile & Expected Properties
Property Value / Characteristic Rationale

Appearance
Pale yellow to orange

crystalline solid

Nitro-aromatic conjugation

(chromophore).[1][2]

Melting Point
Expected Range: 160°C –

190°C

High symmetry of 2,6-

substitution typically increases

lattice energy compared to 2,4-

isomers.[1][2]

Solubility

Soluble: DMSO, Acetonitrile,

Acetone.[1][2] Insoluble:

Water, Hexane.[1][2]

Amide H-bonding is

intramolecular (to nitro

groups), reducing water

solubility.[1][2]

LogP (Calc) ~1.8 – 2.2
Moderate lipophilicity; suitable

for Reverse Phase HPLC.[1][2]

pKa
Amide proton is extremely

weak acid.[1][2]

Electron-withdrawing nitro

groups stabilize the anion, but

steric bulk hinders

deprotonation.[1][2]

Protocol A: High-Performance Liquid
Chromatography (HPLC)
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Objective: Quantify purity and separate from the likely precursor (4-methyl-2,6-dinitroaniline)

and hydrolysis products.

Method Development Logic
The primary challenge is separating the target amide from its deacetylated parent amine

(aniline).[1][2] The amide is less basic and slightly more polar than the parent dinitroaniline due

to the carbonyl oxygen, but the difference is subtle.[2] A C18 column with high carbon load is

required for sufficient retention.[1][2]

Instrumental Parameters
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent.[1][2]

Column Temp: 35°C (Controlled to prevent retention time drift).

Flow Rate: 1.0 mL/min.[1][2][3]

Injection Vol: 5 µL.

Detection: DAD (Diode Array).[1][2]

Channel A: 254 nm (Aromatic ring).[1][2]

Channel B: 340 nm (Nitro group conjugation – more specific).[1][2]

Mobile Phase Gradient
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of residual anilines).[1][2]

Solvent B: Acetonitrile (ACN).[1][2]
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Time (min) % A (Water) % B (ACN) Phase

0.0 80 20 Equilibration

2.0 80 20 Isocratic Hold

12.0 10 90 Gradient Ramp

15.0 10 90 Wash

15.1 80 20 Re-equilibration

System Suitability Criteria (Self-Validating)
Resolution (

): > 2.0 between Target and Precursor (4-methyl-2,6-dinitroaniline).

Tailing Factor (

): 0.9 <

< 1.2 (Nitro groups can cause tailing; acid modifier mitigates this).[1][2]

Precision: RSD < 1.0% for retention time (n=6 injections).

Sample Preparation HPLC Analysis Data Processing

Weigh 10mg Sample Dissolve in 10mL ACN
(Stock A)

Dilute 1:10 with
Mobile Phase A Filter (0.2µm PTFE) Inject 5µL Gradient Elution

(H2O/ACN)
DAD Detection
(254/340 nm) Integrate Peaks Calc Purity %

Click to download full resolution via product page

Caption: Analytical workflow for HPLC purity determination, ensuring solubility and filtration

prior to injection.

Protocol B: Structural Confirmation (Spectroscopy)
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Objective: Unequivocal structural identification distinguishing the 2,6-isomer from the 2,4-

isomer.

Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-

or

.[1][2]

Key Diagnostic Feature:Symmetry.[1][2]

The 2,6-dinitro substitution makes the molecule symmetric across the C1-C4 axis.[1][2]

The aromatic protons at positions 3 and 5 are chemically equivalent.[1][2]

Expected Signals (

): | Chemical Shift (

) | Multiplicity | Integration | Assignment | Structural Insight | | :--- | :--- | :--- | :--- | :--- | | ~2.2 ppm
| Singlet | 3H | Acetyl

| Amide methyl group.[1][2] | | ~2.5 ppm | Singlet | 3H | Aryl

| Methyl at position 4.[1][2] | | ~8.0 - 8.2 ppm | Singlet | 2H | Ar-H (3,[1]5) | Critical Proof of
Symmetry. (If doublet, it is the 2,4-isomer).[1] | | ~10.0+ ppm | Broad Singlet | 1H |

| Deshielded by intramolecular H-bonding to

. |[1][2]

FTIR Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Diagnostic Bands:

3250–3300 cm⁻¹: N-H stretch (Weak/Sharp due to intramolecular H-bond).[1][2]

1680–1700 cm⁻¹: Amide I (C=O stretch).
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1530–1550 cm⁻¹: Asymmetric

stretch.[1][2]

1340–1360 cm⁻¹: Symmetric

stretch.

Protocol C: Thermal Analysis (DSC/TGA)
Objective: Determine purity (melting point depression) and thermal stability (decomposition

onset).

Procedure:

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

Pan: Hermetically sealed Aluminum pan (Safety precaution for nitro compounds).

Sample Mass: 1–3 mg (Keep mass low due to energetic potential).

Ramp: 10°C/min from 40°C to 250°C.

Purge: Nitrogen (50 mL/min).

Interpretation:

Endotherm (Sharp): Melting point.[1][2][4][5][6] (e.g., Onset at 175°C).

Exotherm (Broad/Sharp): Decomposition.[1][2] Stop experiment immediately if exotherm is

detected.

Note: If the melting endotherm is followed immediately by an exotherm, the compound is

thermally unstable at the melt.[1][2]
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DSC Analysis Start

Ramp 10°C/min

Endothermic Peak?

Record Melting Point
(Purity Check)

Yes

Exothermic Peak?

No

DECOMPOSITION
(Safety Hazard)

Yes (>200°C)

Stable Melt

No

Click to download full resolution via product page

Caption: Decision logic for interpreting DSC thermograms of nitro-aromatic amides.
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(Note: Specific literature on the exact CAS 610-53-7 often conflates 2,4- and 2,6- isomers.[1]

The protocols above rely on first-principles of organic analysis derived from the structural

symmetry of the 2,6-isomer.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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